Selective DNMT3B Inhibition: Nanaomycin A vs. Non-Selective DNA Methyltransferase Inhibitors
Nanaomycin A is the first selective inhibitor of DNA methyltransferase 3B (DNMT3B) identified, with an IC50 of 500 nM in biochemical methylation assays [1]. Critically, it demonstrates no inhibition of DNMT1 at concentrations up to 5 μM, establishing its selectivity profile [1]. This contrasts with clinically used DNA methyltransferase inhibitors such as 5-azacytidine and decitabine, which non-selectively inhibit both DNMT1 and DNMT3B, leading to broad genomic demethylation and distinct toxicity profiles [2].
| Evidence Dimension | DNMT isoform selectivity (IC50) |
|---|---|
| Target Compound Data | DNMT3B IC50 = 500 nM; No DNMT1 inhibition at ≤5 μM |
| Comparator Or Baseline | 5-azacytidine/decitabine: Non-selective DNMT1/DNMT3B inhibition |
| Quantified Difference | Target compound selectively inhibits DNMT3B only; comparators inhibit both isoforms |
| Conditions | In vitro biochemical methylation assay; recombinant DNMT enzymes |
Why This Matters
This selectivity enables isoform-specific epigenetic studies and potentially reduces off-target toxicity associated with pan-DNMT inhibition, making Nanaomycin A uniquely valuable for DNMT3B-focused research.
- [1] Kuck D, Caulfield T, Lyko F, Medina-Franco JL. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. Mol Cancer Ther. 2010;9(11):3015-3023. doi:10.1158/1535-7163.MCT-10-0609 View Source
- [2] Stresemann C, Lyko F. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Int J Cancer. 2008;123(1):8-13. doi:10.1002/ijc.23607 View Source
